molecular formula C27H27N3O5 B11271143 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

Cat. No.: B11271143
M. Wt: 473.5 g/mol
InChI Key: JNYANZBIFKPCSH-UHFFFAOYSA-N
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Description

4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with an appropriate benzamide derivative under controlled conditions . The reaction conditions often require the use of solvents like o-xylene and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of dihydroquinazolinone compounds.

Scientific Research Applications

4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares a similar core structure but lacks the benzamide moiety.

    Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.

Uniqueness

4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-methylbenzamide

InChI

InChI=1S/C27H27N3O5/c1-17-6-5-7-19(12-17)16-29-22-14-24(35-4)23(34-3)13-21(22)26(32)30(27(29)33)15-18-8-10-20(11-9-18)25(31)28-2/h5-14H,15-16H2,1-4H3,(H,28,31)

InChI Key

JNYANZBIFKPCSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC)OC)OC

Origin of Product

United States

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